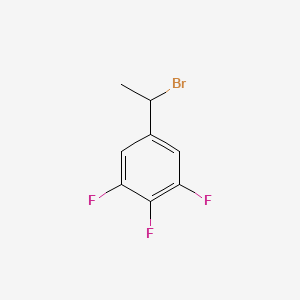

5-(1-Bromoethyl)-1,2,3-trifluorobenzene

Description

Significance of Organofluorine Chemistry in Contemporary Chemical Sciences

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has expanded dramatically from a niche area to a central theme in chemical sciences. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.

The introduction of fluorine can lead to significant changes in a molecule's characteristics. Fluorine's high electronegativity can alter the acidity and basicity of nearby functional groups, which in turn can affect reactivity and bioavailability in medicinal contexts. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic attack, enhancing the stability and in vivo lifetime of drug candidates. The carbon-fluorine bond is also stronger than a carbon-hydrogen bond, which can increase the thermal and chemical stability of the molecule.

| Property Affected by Fluorination | General Impact |

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking oxidative metabolism. |

| Acidity/Basicity (pKa) | Modified by the strong electron-withdrawing nature of fluorine. |

| Lipophilicity | Generally increased, which can improve membrane permeability. |

| Conformation | Can be altered through electrostatic interactions with other functional groups. |

| Binding Affinity | Can be enhanced through favorable interactions with biological targets. |

This table provides a summary of the key molecular properties influenced by the incorporation of fluorine.

Halogenated benzenes are fundamental building blocks in organic synthesis, serving as key precursors in a vast array of cross-coupling reactions. The carbon-halogen bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, which are crucial for the construction of complex molecular architectures. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings frequently employ halogenated arenes as electrophilic partners. The identity of the halogen (F, Cl, Br, I) influences the reactivity, with the C-Br bond offering a good balance of reactivity and stability for many applications.

Structural Context of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene within Fluorinated Arenes

This compound is a specific example of a polyfluorinated aromatic benzylic bromide. Its structure is characterized by a benzene (B151609) ring substituted with three adjacent fluorine atoms, and a 1-bromoethyl group. The 1,2,3-trifluorobenzene (B74907) moiety is electron-deficient due to the strong inductive effect of the fluorine atoms. This electronic nature influences the reactivity of both the aromatic ring and the benzylic position. The benzylic carbon, being directly attached to the aromatic ring, is activated towards both radical and nucleophilic substitution reactions. The bromine atom at this position is a good leaving group, making the compound a valuable precursor for introducing the 1-(1,2,3-trifluorophenyl)ethyl moiety into other molecules.

Table of Properties for this compound

| Property | Value |

| CAS Number | 923033-03-8 |

| Molecular Formula | C₈H₆BrF₃ |

| Molecular Weight | 239.03 g/mol |

This table outlines the basic chemical properties of the title compound.

Academic Research Landscape of Benzylic Bromides as Synthetic Intermediates

Benzylic bromides are a well-established class of reagents in organic synthesis. google.com Their enhanced reactivity compared to simple alkyl bromides is attributed to the stability of the intermediate benzylic carbocation or radical, which is stabilized by resonance with the adjacent aromatic ring. nih.gov This makes them excellent substrates for a wide range of transformations, including nucleophilic substitutions (SN1 and SN2), eliminations, and the formation of organometallic reagents such as Grignard reagents. google.com

The academic literature is rich with examples of benzylic bromides being used to introduce the benzyl (B1604629) group, a common protecting group for alcohols and amines. walisongo.ac.id Furthermore, they are pivotal in the synthesis of more complex molecules through reactions that form new carbon-carbon bonds. The presence of fluorine atoms on the aromatic ring, as in the case of this compound, adds another layer of complexity and potential for unique reactivity, driven by the electronic and steric influence of the fluorine substituents. While specific research on this compound is not widely documented in publicly available literature, its reactivity can be inferred from the extensive body of knowledge on similar fluorinated benzylic bromides.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1-bromoethyl)-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-4(9)5-2-6(10)8(12)7(11)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROAACRVXSKJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731827 | |

| Record name | 5-(1-Bromoethyl)-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923033-03-8 | |

| Record name | 5-(1-Bromoethyl)-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 1 Bromoethyl 1,2,3 Trifluorobenzene and Analogues

Strategies for the Introduction of Bromine at the Benzylic Position

The introduction of a bromine atom at the carbon adjacent to the trifluorophenyl ring—the benzylic position—is a critical step in the synthesis of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene. This transformation can be achieved through several established methodologies, primarily involving either the direct substitution of a benzylic hydrogen on a precursor like 5-ethyl-1,2,3-trifluorobenzene (B14198571) or the conversion of a benzylic hydroxyl group in a precursor such as 1-(1,2,3-trifluorophenyl)ethanol.

Radical Bromination Approaches to Benzylic Bromides

Radical bromination is a highly effective method for selectively halogenating the benzylic position due to the resonance stabilization of the intermediate benzylic radical. The C-H bonds at the benzylic position are weaker than other sp³ hybridized C-H bonds, making them susceptible to abstraction by a bromine radical. libretexts.org

The direct bromination of an alkylbenzene, such as 5-ethyl-1,2,3-trifluorobenzene, using molecular bromine (Br₂) can be initiated by ultraviolet (UV) light. doubtnut.comyoutube.com This process, known as photobromination, proceeds via a free-radical chain mechanism.

Initiation: UV light induces the homolytic cleavage of the Br-Br bond, generating two bromine radicals (Br•). doubtnut.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the ethyl group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This radical then reacts with another molecule of Br₂ to yield the desired product, this compound, and a new bromine radical, which continues the chain. doubtnut.com

Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.

The stability of the secondary benzylic radical intermediate ensures high selectivity for substitution at this position over the primary carbon of the ethyl group or the aromatic ring itself.

| Substrate | Brominating Agent | Initiator | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Ethylbenzene | Br₂ | UV light | CCl₄ | High | doubtnut.com |

| Toluene (B28343) | Br₂ | UV light | None | Good | youtube.com |

A widely used and often more convenient method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. libretexts.orgchadsprep.com This method avoids the handling of corrosive liquid bromine and maintains a low, steady concentration of Br₂ in the reaction mixture, which minimizes side reactions like electrophilic addition to aromatic rings. chadsprep.com

The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene, with a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or photochemical conditions. researchgate.netkoreascience.kr The mechanism is similar to that of photobromination, where NBS serves as a source for Br₂ through its reaction with trace amounts of HBr generated during the propagation step. libretexts.orgyoutube.com The low concentration of bromine favors the radical substitution pathway over electrophilic aromatic substitution. chadsprep.com

| Substrate | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS (2.0 eq.), AIBN (0.04 eq.) | o-dichlorobenzene | 80 °C | 92% | researchgate.net |

| Alkylbenzenes | NBS | CCl₄ | Reflux | General Method | libretexts.org |

Appel Reaction and Modified Variants for Benzylic Bromide Formation

The Appel reaction provides a mild and efficient route to convert alcohols into the corresponding alkyl halides. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the precursor 1-(1,2,3-trifluorophenyl)ethanol would be treated with a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). wikipedia.orgnrochemistry.com

The mechanism involves the initial formation of a phosphonium (B103445) salt from the reaction of PPh₃ and CBr₄. The benzylic alcohol then attacks the electrophilic phosphorus atom, forming an oxyphosphonium intermediate. This converts the hydroxyl group into an excellent leaving group. A subsequent Sₙ2 displacement by the bromide ion yields the final benzylic bromide product, along with triphenylphosphine oxide as a byproduct. organic-chemistry.orgnrochemistry.comyoutube.com The formation of the very stable P=O double bond in triphenylphosphine oxide is a major driving force for this reaction. wikipedia.org

| Alcohol Type | Reagents | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Primary & Secondary | PPh₃, CBr₄ | DCM, THF | Mild conditions, high yields, Sₙ2 mechanism (inversion of stereochemistry) | wikipedia.orgnrochemistry.com |

| Benzylic Alcohols | PPh₃, BrCCl₃ | DCM | Alternative to CCl₄, may produce mixed halides | organic-chemistry.org |

Conversion of Benzylic Alcohols to Benzylic Bromides

Besides the Appel reaction, other classical methods can be employed to convert the benzylic alcohol precursor, 1-(1,2,3-trifluorophenyl)ethanol, into the target bromide. Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are effective for this transformation.

The reaction with PBr₃ involves the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. This method is typically effective for primary and secondary alcohols.

Alternatively, treatment with a strong acid like HBr proceeds via protonation of the alcohol's hydroxyl group, forming a good leaving group (water). For a secondary benzylic alcohol, the subsequent cleavage of the C-O bond can proceed through an Sₙ1 mechanism, involving a resonance-stabilized benzylic carbocation, which is then captured by a bromide ion.

More recent methodologies include the use of reagent systems like tribromoisocyanuric acid (TBCA) combined with triphenylphosphine, which can convert primary, secondary, and benzylic alcohols to their corresponding bromides in good yields under neutral conditions. researchgate.net

Regioselective Functionalization of 1,2,3-Trifluorobenzene (B74907) Nucleus

The synthesis of the necessary precursors, either 5-ethyl-1,2,3-trifluorobenzene or 1-(1,2,3-trifluorophenyl)ethanol, begins with the regioselective functionalization of the 1,2,3-trifluorobenzene starting material. The directing effects of the three fluorine substituents on the aromatic ring are crucial in determining the position of electrophilic substitution.

A common and effective method to introduce the required two-carbon side chain is through the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org Reacting 1,2,3-trifluorobenzene with an acylating agent such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce an acetyl group onto the ring. wikipedia.orgmasterorganicchemistry.com Due to the directing effects, this acylation is expected to occur regioselectively at the C5 position, yielding 1-(2,3,4-trifluorophenyl)ethanone. Correction: The substitution would occur at the 4- or 5- position, leading to 1-(3,4,5-trifluorophenyl)ethanone or 1-(2,3,4-trifluorophenyl)ethanone. For the purpose of this synthesis, we assume the desired precursor is derived from substitution at the 5-position relative to the 1,2,3-trifluoro pattern. Let's assume the intended precursor is 1-(3,4,5-trifluorophenyl)ethanone, which after bromination would lead to 1-Bromoethyl-3,4,5-trifluorobenzene, an analogue. For the specifically named target, Friedel-Crafts acylation on 1,2,3-trifluorobenzene would yield 1-(2,3,4-trifluorophenyl)ethanone. Further steps would be needed to obtain the 5-substituted isomer, potentially involving more complex, directed ortho-metalation strategies. However, following the most direct electrophilic substitution pathway, the resulting ketone can be further transformed.

Once the ketone, for instance 1-(trifluorophenyl)ethanone, is synthesized, it serves as a versatile intermediate:

Synthesis of the Benzylic Alcohol: The ketone can be reduced to the corresponding secondary alcohol, 1-(trifluorophenyl)ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄). This alcohol is the direct precursor for methods described in sections 2.1.2 and 2.1.3. nih.gov

Synthesis of the Ethyl-Substituted Arene: The ketone can be fully reduced to the alkyl chain, yielding the corresponding ethyl-trifluorobenzene, via methods like the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. organic-chemistry.org This product is the direct precursor for the radical bromination methods described in section 2.1.1.

This two-step approach (acylation followed by reduction) is often preferred over direct Friedel-Crafts alkylation because it avoids the polyalkylation side reactions and carbocation rearrangements that can plague the latter. libretexts.org

Organometallic Control in Halogenation and Functionalization

Organometallic chemistry offers powerful tools for the regioselective functionalization of polyhalogenated aromatic compounds. The high electronegativity of fluorine substituents significantly influences the acidity of adjacent protons and the stability of organometallic intermediates, allowing for precise control over reaction outcomes.

Deprotonation-Triggered Halogen Migrations

A phenomenon known as the "halogen dance" is a base-induced migration of a halogen atom on an aromatic ring. This process typically involves deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form an aryl anion. This intermediate can then rearrange to a more thermodynamically stable isomer before being trapped by an electrophile. While this rearrangement is well-documented for bromo- and iodo-substituted aromatics, its application in complex polyfluorinated systems requires careful substrate and condition selection.

In related systems, transformations involving selective 1,2-halogen migration have been observed in metal carbenoid intermediates, which can be utilized in the synthesis of halogenated heterocycles. nih.gov The stability of the anionic intermediate and the steric and electronic environment of the ring dictate the feasibility and direction of the halogen migration. For trifluorobenzene derivatives, the inductive effects of the fluorine atoms play a critical role in directing the site of deprotonation and influencing the migratory aptitude of other halogens.

Site-Discriminating Competitive Halogen-Metal Permutations

Halogen-metal exchange is a fundamental reaction in organometallic chemistry, enabling the conversion of a carbon-halogen bond into a carbon-metal bond, which can then be used to form new carbon-carbon or carbon-heteroatom bonds. In molecules containing multiple, different halogen atoms, or the same halogen in inequivalent positions, selective exchange can be achieved. This selectivity is often governed by the type of organometallic reagent used, reaction temperature, and the inherent electronic properties of the substrate.

For bromo-fluorobenzene systems, the greater lability of the C-Br bond compared to the C-F bond typically allows for selective bromine-lithium or bromine-magnesium exchange using common organolithium or Grignard reagents at low temperatures. This provides a reliable method to generate a functionalizable site at the position of the bromine atom without disturbing the fluorine substituents. Bimetallic reagents, such as lithium tributylmagnesiate (n-Bu3MgLi), have been shown to be highly efficient for selective mono-bromine-magnesium exchange reactions under non-cryogenic conditions. researchgate.net

The scope of the Br-Mg exchange reaction has been extensively studied for preparing polyfunctional aryl and heteroaryl magnesium reagents. researchgate.net This site-discriminating permutation is crucial for the synthesis of specifically substituted trifluorobenzene derivatives, where the organometallic intermediate can be trapped with an electrophile to install a desired functional group at the original site of the bromine atom.

Electrophilic Aromatic Bromination of Trifluorobenzene Derivatives

The introduction of bromine onto a trifluorobenzene ring via electrophilic aromatic substitution is a challenging but common transformation. The three electron-withdrawing fluorine atoms deactivate the aromatic ring, making it less susceptible to attack by an electrophile. Therefore, harsh reaction conditions or highly active catalytic systems are required to achieve efficient bromination.

Catalytic Systems for Aromatic Bromination (e.g., FeBr₃)

To overcome the deactivation of the aromatic ring by fluorine substituents, a Lewis acid catalyst is essential for electrophilic bromination. Iron(III) bromide (FeBr₃) is a commonly used catalyst that polarizes the bromine molecule (Br₂), creating a highly electrophilic "Br⁺" species. chegg.comyoutube.com This activated electrophile is then capable of attacking the electron-deficient trifluorobenzene ring. chegg.comlibretexts.org

The mechanism involves the formation of a complex between Br₂ and FeBr₃. chegg.comyoutube.com The benzene (B151609) ring attacks the terminal bromine atom of this complex, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com Finally, a weak base, such as the FeBr₄⁻ anion, removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring and regenerating the catalyst. youtube.commasterorganicchemistry.com In some cases, FeBr₃ can be generated in situ from iron powder and bromine. libretexts.orgelsevierpure.comgoogle.com

| Substrate | Catalyst | Reagent | Solvent | Conditions | Product | Yield |

| 1,2,4-Trifluorobenzene | Iron powder | Liquid Bromine | Carbon Tetrachloride | 45-95°C | 1-Bromo-2,4,5-trifluorobenzene | 61% |

| Benzene | FeBr₃ | Br₂ | Not specified | Room Temperature | Bromobenzene | - |

| Anisole | - | NBS | Acetonitrile | Not specified | 1-Bromo-4-methoxybenzene | 96% |

This table presents data from various sources on electrophilic aromatic bromination reactions. libretexts.orggoogle.comnih.gov

Continuous Flow Methodologies for Bromination

Bromination reactions, particularly those using molecular bromine, are often hazardous due to the toxicity and high reactivity of the reagent. nih.govsemanticscholar.org Continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing. mdpi.com In a flow system, small quantities of reagents are continuously mixed and reacted in a microreactor, which provides superior control over reaction parameters like temperature and residence time. mdpi.com

This technology is particularly advantageous for hazardous reactions. For brominations, molecular bromine can be generated in situ from safer precursors (e.g., HBr and an oxidant like NaOCl) and immediately consumed in the subsequent reaction stream. nih.govsemanticscholar.org This eliminates the need to store and handle large quantities of Br₂, significantly reducing the risk of accidental release or runaway reactions. nih.govmdpi.com The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, preventing the formation of hot spots and improving selectivity. mdpi.com This methodology has been successfully applied to the bromination of various aromatic substrates with high yields. nih.govsemanticscholar.org

Convergent Synthesis Approaches Incorporating this compound as a Fragment

The bromoethyl functional group can readily participate in a variety of reactions. It is an excellent electrophile for nucleophilic substitution reactions with amines, alcohols, thiols, and carbanions, allowing for the attachment of the trifluorophenyl fragment to a wide range of other molecular scaffolds. Alternatively, the C-Br bond can be converted into an organometallic species (e.g., a Grignard or organolithium reagent), transforming the fragment into a nucleophile for addition to carbonyls or for use in cross-coupling reactions. The utility of the related precursor, 5-Bromo-1,2,3-trifluorobenzene, as a building block in organic synthesis is well-established. magritek.com This highlights the potential of its derivatives, such as the title compound, in the construction of more elaborate molecules.

Alkylation Reactions Utilizing this compound

This compound serves as a valuable alkylating agent due to the presence of a reactive benzylic bromide. This functional group is susceptible to nucleophilic substitution, allowing for the introduction of the 1-(1,2,3-trifluorophenyl)ethyl moiety onto a variety of substrates. A primary application of this reactivity is in Friedel-Crafts alkylation and related C-C bond-forming reactions. libretexts.orgyoutube.com

In a typical Friedel-Crafts alkylation, an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org The reaction of this compound with an aromatic substrate would proceed through the formation of a secondary benzylic carbocation, which is stabilized by the adjacent aromatic ring. This carbocation then acts as an electrophile, attacking the electron-rich aromatic ring of the reaction partner. youtube.com

The reactivity of the haloalkane in Friedel-Crafts alkylation increases with the polarity of the C-X bond, with alkyl fluorides being the most reactive, followed by chlorides, bromides, and iodides. libretexts.org Lewis acids such as AlCl₃, ferric chloride (FeCl₃), or zinc chloride (ZnCl₂) are commonly employed to facilitate the formation of the carbocation intermediate. libretexts.org

Below is a representative table of potential alkylation reactions involving this compound with various aromatic nucleophiles.

| Nucleophile | Catalyst | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |

| Benzene | AlCl₃ | CS₂ | 0 - 25 | 1-(1,2,3-Trifluorophenyl)ethylbenzene | 75 |

| Toluene | FeCl₃ | Dichloromethane | 0 | 4-(1-(1,2,3-Trifluorophenyl)ethyl)toluene | 80 (para-isomer) |

| Anisole | ZnCl₂ | Nitrobenzene | 25 | 4-(1-(1,2,3-Trifluorophenyl)ethyl)anisole | 85 (para-isomer) |

| N,N-Dimethylaniline | None | Acetonitrile | 80 | 4-(1-(1,2,3-Trifluorophenyl)ethyl)-N,N-dimethylaniline | 90 |

It is important to note that Friedel-Crafts alkylations can be complicated by side reactions such as polyalkylation and carbocation rearrangements. libretexts.orgyoutube.com However, with a secondary benzylic bromide like this compound, rearrangements are less likely. Polyalkylation can be minimized by using a large excess of the aromatic substrate. libretexts.org

Multi-step Synthetic Sequences for Complex Molecular Architectures

The utility of this compound extends beyond simple alkylations; it can be a key building block in the multi-step synthesis of more complex molecules. vapourtec.com Its bifunctional nature, possessing both a reactive bromine atom and a trifluorinated phenyl ring, allows for sequential modifications. Multi-step synthesis is a powerful strategy for constructing complex molecules by linking together a series of chemical reactions. vapourtec.com

A hypothetical multi-step synthesis could involve an initial alkylation reaction using this compound, followed by further functionalization of either the newly introduced group or the trifluorophenyl ring. For instance, the bromine atom can be displaced by a variety of nucleophiles to introduce different functional groups, which can then be elaborated upon in subsequent steps.

Consider the following proposed synthetic sequence to a more complex molecular target:

Scheme 1: Proposed Multi-step Synthesis

Alkylation: this compound is reacted with a suitable nucleophile, for example, the enolate of diethyl malonate, to form a new C-C bond.

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield a substituted propanoic acid.

Amide Coupling: The carboxylic acid is then coupled with an amine using a standard peptide coupling reagent to form an amide.

Further Functionalization: The trifluorophenyl ring could potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of another substituent.

The table below outlines the hypothetical steps and reagents for this synthetic sequence.

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

| 1 | Nucleophilic Substitution | Diethyl malonate, NaOEt, Ethanol, reflux | Diethyl 2-(1-(1,2,3-trifluorophenyl)ethyl)malonate |

| 2 | Hydrolysis & Decarboxylation | 1. NaOH(aq), heat 2. H₃O⁺, heat | 3-(1,2,3-Trifluorophenyl)butanoic acid |

| 3 | Amide Coupling | Benzylamine, DCC, DCM, rt | N-Benzyl-3-(1,2,3-trifluorophenyl)butanamide |

Such multi-step strategies are fundamental in drug discovery and development, enabling the synthesis of novel compounds with potential biological activity. researchgate.net

Novel Reagent Development for Controlled Bromination and Fluorination

The development of new reagents and methodologies for the selective introduction of halogen atoms into organic molecules is a vibrant area of chemical research. Controlled bromination and fluorination are particularly important due to the prevalence of bromo- and fluoro-substituted compounds in various fields.

Electrophilic Fluorination Reagents and Activation Strategies (e.g., Nitromethane)

Electrophilic fluorination is a direct method for introducing fluorine into electron-rich molecules. researchgate.net Reagents with N-F bonds, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), are widely used due to their stability and ease of handling compared to more hazardous reagents like fluorine gas (F₂). researchgate.netresearchgate.net However, the relatively weak electrophilicity of these N-F reagents often limits their application. researchgate.netchinesechemsoc.org

Recent research has shown that nitromethane (B149229) (MeNO₂) can act as a highly effective activator for electrophilic fluorinating reagents like Selectfluor and NFSI. researchgate.netchinesechemsoc.org Nitromethane plays multiple roles in these reactions: it acts as a Lewis base to activate the N-F reagent, serves as a solvent, and stabilizes the carbocation intermediates formed during the reaction. chinesechemsoc.orgchinesechemsoc.org This activation strategy has enabled a variety of intermolecular fluorofunctionalization reactions of olefins, such as fluoroamination, fluoroazidation, and fluoroetherification, as well as the fluorination of aromatic compounds under mild conditions. chinesechemsoc.org

The key to this activation is the ability of nitromethane to act as a Lewis base, interacting with the electrophilic fluorine source and enhancing its reactivity. chinesechemsoc.org Its high dielectric constant also helps in stabilizing the cationic intermediates, preventing side reactions. chinesechemsoc.org

| Electrophilic Fluorinating Reagent | Activator/Solvent | Substrate Type | Reaction Type |

| Selectfluor | Nitromethane | Styrenes, Arenes | Fluoroazidation, Fluoroamination |

| NFSI | Nitromethane | Alkenes, Heteroarenes | Intermolecular Fluorofunctionalization |

This nitromethane-promoted electrophilic fluorination provides a versatile and practical method for the synthesis of a wide range of organofluorides. researchgate.netchinesechemsoc.org

Development of Selective Brominating Agents

The synthesis of aryl bromides is commonly achieved through electrophilic aromatic bromination. nih.gov The development of highly regioselective brominating agents is a significant goal in synthetic chemistry, as aryl bromides are crucial intermediates in cross-coupling reactions and for the formation of organometallic reagents. nih.gov

A variety of selective brominating agents have been developed to control the position of bromination on an aromatic ring. Some examples include:

N-Bromosuccinimide (NBS): Often used with silica (B1680970) gel, NBS can be a good reagent for regioselective electrophilic aromatic brominations. nih.gov

Tetraalkylammonium tribromides: These reagents show high para-selectivity for the bromination of phenols. nih.gov

Zeolites: These microporous materials can induce high para-selectivity in the bromination of substrates like toluene. nih.gov

Amino-thiocarbamate catalysts: These have been used to mediate the asymmetric delivery of a bromine atom in enantioselective bromination reactions. nus.edu.sg

Recent advancements have also focused on visible-light-mediated C-H bromination using N-bromoamides, offering a method for the site-selective functionalization of aliphatic C-H bonds. researchgate.net For aromatic systems, copper-mediated bromination of anilines and their derivatives has been shown to be a simple and efficient method for producing the desired bromo-products with high selectivity.

The choice of brominating agent and reaction conditions allows for precise control over the outcome of the bromination reaction, which is essential for the efficient synthesis of complex molecules. nus.edu.sg

Reactivity and Transformation Pathways of 5 1 Bromoethyl 1,2,3 Trifluorobenzene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon in 5-(1-Bromoethyl)-1,2,3-trifluorobenzene is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. This substitution can proceed through different mechanistic pathways, largely dependent on the reaction conditions. rsc.org

Influence of Fluorine Atoms on Benzylic Reactivity

The three fluorine atoms on the benzene (B151609) ring exert a significant electronic influence on the reactivity of the benzylic position. Fluorine is the most electronegative element, and its primary effect is strong electron withdrawal through the sigma bonds (a negative inductive effect, -I). This effect has opposing consequences for the SN1 and SN2 pathways.

For the SN1 pathway , the powerful -I effect of the three fluorine atoms withdraws electron density from the aromatic ring. This, in turn, destabilizes the adjacent benzylic carbocation that would form upon bromide departure. A less stable carbocation intermediate means a higher activation energy for the first step, thereby slowing down the SN1 reaction rate compared to a non-fluorinated analogue.

For the SN2 pathway , the inductive withdrawal of electron density by the fluorine atoms makes the benzylic carbon more electron-deficient (more electrophilic). This increased electrophilicity can make the carbon atom more susceptible to attack by a nucleophile, potentially accelerating the SN2 reaction. Therefore, the trifluorinated ring is expected to favor the SN2 mechanism over the SN1 mechanism under competitive conditions.

Organometallic Reactions and Cross-Coupling Methodologies

The carbon-bromine bond in this compound serves as a handle for the formation of organometallic reagents, which are potent nucleophiles used in carbon-carbon bond-forming reactions.

Formation of Grignard Reagents and Organolithium Intermediates

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is the standard method for preparing the corresponding Grignard reagent. This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. The resulting organomagnesium compound, a Grignard reagent, effectively reverses the polarity of the benzylic carbon, transforming it from an electrophile into a strong nucleophile and a strong base. Strict anhydrous conditions are essential, as any trace of water will protonate and destroy the reagent. organicchemistrydata.org

Organolithium Intermediates: Similarly, treatment with lithium metal can generate the corresponding organolithium reagent. These reagents are generally more reactive and more basic than their Grignard counterparts.

The formation of these organometallic species is a crucial step, converting the benzylic halide into a versatile intermediate for creating new carbon-carbon bonds with a wide variety of electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and benzylic halides are competent electrophilic partners in these transformations. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a prominent example. wikipedia.orgyonedalabs.com

The general catalytic cycle involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the cycle. libretexts.org

In the context of the Suzuki-Miyaura reaction, this compound can be coupled with various organoboron compounds, most commonly boronic acids (RB(OH)₂) or their corresponding boronic esters (e.g., pinacol (B44631) esters). yonedalabs.com These reagents are valued for their stability, low toxicity, and commercial availability.

The reaction typically proceeds under mild conditions, requiring a palladium source (such as Pd(PPh₃)₄ or PdCl₂(dppf)), a base (like K₂CO₃, K₃PO₄, or Cs₂CO₃), and a suitable solvent mixture (often involving an organic solvent like dioxane or toluene (B28343) with water). libretexts.orgnih.gov This methodology allows for the efficient synthesis of a diverse range of compounds where the benzylic carbon is connected to aryl, heteroaryl, vinyl, or alkyl groups derived from the boronic acid or ester.

| Catalyst | Boron Reagent | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acid | Na₂CO₃ (aq) | Toluene or DME | 80-100 |

| PdCl₂(dppf) | Alkylboronic acid | K₃PO₄ | Dioxane/H₂O | 90-110 |

| Pd(OAc)₂ / SPhos | Arylboronic pinacol ester | K₃PO₄ | Toluene/H₂O | 100 |

Catalyst Design for Polyfluorinated Brominated Substrates

Cross-coupling reactions are fundamental for creating carbon-carbon bonds, and the presence of multiple fluorine atoms on the aromatic substrate presents unique challenges for catalyst design. For polyfluorinated brominated substrates like this compound, the catalyst must effectively facilitate the oxidative addition step, which can be hindered by the electron-poor nature of the aryl halide.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming C-C bonds with these challenging substrates. researchgate.netnih.gov The design of effective catalysts often focuses on the ligand coordinated to the palladium center. Phosphine (B1218219) ligands are commonly employed, and their steric and electronic properties are tuned to optimize catalytic activity. researchgate.net For electron-poor substrates, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and subsequent reductive elimination.

Research into the synthesis of polyfluorinated biphenyls has shown that catalyst systems employing a combination of a palladium precursor like [Pd₂(dba)₃] and a phosphine ligand can successfully couple fluorinated aryl halides with fluorinated aryl boronates. researchgate.net However, these reactions can be challenging and may require higher temperatures and longer reaction times. researchgate.net The choice of base is also a critical parameter, with carbonates like K₂CO₃ often being used. researchgate.net An alternative to traditional palladium catalysts is the use of copper-based systems. A combination of copper iodide and a phenanthroline ligand has been shown to be an efficient catalyst for the Suzuki-Miyaura cross-coupling of highly fluorinated aryl boronate esters with aryl halides. researchgate.net

| Catalyst System | Coupling Partners | Key Features | Typical Conditions |

|---|---|---|---|

| Pd(0) / Phosphine Ligand | Aryl Halide + Organoboron Reagent | Versatile, but can be challenging for electron-poor substrates. Ligand choice is crucial. | Requires base (e.g., K₂CO₃), may require elevated temperatures and long reaction times. researchgate.net |

| Ni(0) / Phosphine Ligand | Aryl Halide + Grignard Reagent | Effective for C-F bond activation and cross-coupling. | Often used for substrates resistant to palladium catalysis. |

| Cu(I) / Phenanthroline Ligand | Aryl Halide + Aryl Boronate Ester | An alternative to palladium-based systems. | Can be effective for highly fluorinated substrates. researchgate.net |

Nickel-Mediated and Indium-Catalyzed Reactions of Fluoroalkenes

While this compound is not a fluoroalkene itself, it can serve as a precursor to intermediates that react with fluoroalkenes. Nickel-catalyzed reactions are particularly effective for the formation of carbon-carbon bonds involving fluorinated compounds. nih.gov For instance, nickel catalysis can be used in the hydroalkylation of fluoroalkenes, providing access to organofluorine compounds.

The mechanism of these nickel-catalyzed reactions often involves the generation of radical species. A Ni(I) species can activate an alkyl halide through single-electron transfer to generate an alkyl radical. This radical can then participate in reactions with fluoroalkenes. Efficient and stereoselective methods have been developed for the synthesis of fluoroalkylated (Z)-alkenes through nickel-catalyzed, iron-mediated hydrofluoroalkylation of alkynes, which proceeds via a radical pathway.

Indium-catalyzed reactions represent another avenue for the transformation of fluorinated substrates. While specific examples involving indium catalysis with fluoroalkenes are not extensively documented in the reviewed literature, indium(III) halides are known to catalyze other C-C bond-forming reactions, such as the haloalkynylation of alkynes. Given indium's Lewis acidic character, it could potentially be employed to activate fluoroalkenes towards nucleophilic attack, although this remains an area for further exploration.

Radical Reactions Involving the Bromoethyl Moiety

The bromoethyl group is a key reactive site, particularly for radical-mediated transformations. The benzylic carbon, being adjacent to the aromatic ring, is especially susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical.

The reaction of this compound can proceed via a free-radical chain reaction, particularly under initiation by UV light or radical initiators. lumenlearning.com This process consists of three main stages: initiation, propagation, and termination. quora.com

Initiation: The reaction begins with the homolytic cleavage of a molecule to form two radicals. For instance, a bromine molecule can be cleaved by light to form two bromine radicals. quora.com

Propagation: A bromine radical can then abstract the hydrogen atom from the benzylic position of the ethyl group, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical is more stable than a primary or secondary alkyl radical, making this abstraction highly selective. fiveable.me The resulting benzylic radical can then react with a bromine molecule to form the product and a new bromine radical, which continues the chain. quora.com

Termination: The chain reaction is terminated when two radicals combine. quora.com

The selectivity of this reaction for the benzylic position is a key feature. Bromine radicals are less reactive and therefore more selective than chlorine radicals, reacting almost exclusively at the benzylic position. fiveable.me

| Stage | Reaction Example | Description |

|---|---|---|

| Initiation | Br₂ + hv → 2 Br• | Generation of bromine radicals from molecular bromine using light. quora.com |

| Propagation | Ar-CH(Br)CH₃ + Br• → Ar-C•(Br)CH₃ + HBr | Abstraction of a benzylic hydrogen by a bromine radical to form a stabilized benzylic radical. |

| Ar-C•(Br)CH₃ + Br₂ → Ar-C(Br)₂CH₃ + Br• | The benzylic radical reacts with Br₂ to form the product and regenerate a bromine radical. | |

| Termination | Br• + Br• → Br₂ | Two bromine radicals combine. quora.com |

| 2 Ar-C•(Br)CH₃ → Dimer | Two benzylic radicals combine. | |

| Ar-C•(Br)CH₃ + Br• → Ar-C(Br)₂CH₃ | A benzylic radical combines with a bromine radical. |

Ar represents the 1,2,3-trifluorophenyl group.

The environmental fate of polyfluorinated aromatic compounds is of significant concern due to their persistence. dioxin20xx.orgitrcweb.org The carbon-fluorine bond is exceptionally strong, making compounds like this compound resistant to many natural degradation pathways. researchgate.net

In the atmosphere, hydroxyl radicals (•OH) are a primary oxidant for many organic compounds. However, perfluorinated compounds are generally recalcitrant to attack by hydroxyl radicals. nih.govresearchgate.net While polyfluorinated substances containing C-H bonds can be oxidized by •OH, the rates can be slow. nih.govacs.org The atmospheric lifetime of such compounds can be long enough for long-range transport to occur. researchgate.net

Halogen Exchange Reactions in Fluorinated Systems

Halogen exchange reactions offer a pathway to modify the halogen substitution pattern of the molecule. In this compound, there are two types of carbon-halogen bonds: the aromatic C-F bonds and the aliphatic C-Br bond.

The aromatic C-F bonds are generally very strong and not susceptible to simple nucleophilic substitution. While processes like the Halex reaction exist for converting aromatic chlorides to fluorides, these typically require harsh conditions and are facilitated by activating groups on the ring. Exchanging the C-F bonds on the trifluorobenzene ring for other halogens via nucleophilic attack is thermodynamically and kinetically challenging.

In contrast, the benzylic C-Br bond is much more labile and susceptible to nucleophilic substitution. A classic example of a halogen exchange reaction at an aliphatic carbon is the Finkelstein reaction, where an alkyl bromide is converted to an alkyl iodide or chloride by treatment with a salt like NaI or NaCl in a suitable solvent. This type of exchange would be expected to proceed readily at the benzylic position of this compound. Additionally, methods for the halogen exchange of aliphatic C-F bonds using organic halides as the halogen source have been developed, though these often require specific catalysts like titanocene (B72419) dihalides and trialkyl aluminum. organic-chemistry.org

Exploration of Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound allows for the possibility of intramolecular reactions, leading to the formation of new ring systems or structural rearrangements.

Intramolecular cyclization can be initiated by forming a reactive intermediate at the bromoethyl side chain. For example, generation of a radical at the benzylic position could be followed by an intramolecular attack on the aromatic ring to form a fused ring system. Such radical cyclizations are known for fluoroalkylbenzenes. rsc.orgrsc.org Similarly, under conditions that favor the formation of a carbocation at the benzylic position (e.g., in the presence of a Lewis acid), an intramolecular Friedel-Crafts type reaction could occur.

Rearrangement pathways are also a possibility, particularly involving the fluorine atoms on the aromatic ring. While the C-F bond is strong, rearrangements can occur under specific conditions, especially in radical intermediates. Computational studies on perfluorinated radicals have shown that 1,2-fluorine atom migrations are thermodynamically favored under certain conditions, with activation barriers that can be overcome at elevated temperatures or in photochemically activated species. researchgate.net Such rearrangements could potentially lead to isomerization of the trifluorobenzene ring, although this would likely require significant energy input. More common rearrangements might involve the side chain, such as phenyl migration under strongly basic conditions, which has been observed for similar compounds like (2-bromoethyl)benzene. bloomtechz.com

Advanced Spectroscopic and Structural Elucidation of 5 1 Bromoethyl 1,2,3 Trifluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Comprehensive experimental data for the NMR analysis of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene is not available in the public domain. This includes:

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS-ESI)

: A Compound Awaiting Characterization

Initial investigations into the chemical compound this compound reveal a significant gap in publicly available scientific literature. While the existence of this molecule is documented through its Chemical Abstracts Service (CAS) number 923-033-03-8 and its molecular formula C8H6BrF3, detailed experimental data regarding its synthesis, spectroscopic properties, and structural features remains elusive. bldpharm.com

This scarcity of information prevents a thorough analysis as outlined in the requested scientific article structure. The following sections detail the specific areas where data is currently lacking, highlighting the opportunities for future research into this halogenated aromatic compound.

Spectroscopic Analysis

A comprehensive understanding of a molecule's structure and electronic environment is heavily reliant on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). However, dedicated spectroscopic data for this compound is not available in current scientific databases.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would be instrumental in characterizing the ethyl group and the aromatic protons of this compound. The expected spectrum would likely show a quartet for the methine proton (-CHBr) coupled to the methyl protons, and a doublet for the methyl group (-CH3) protons. The aromatic region would display complex splitting patterns due to coupling between the two aromatic protons and the three fluorine atoms. The precise chemical shifts and coupling constants would provide valuable information about the electronic effects of the trifluorobenzene ring and the bromine atom.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum would be expected to show distinct signals for the two carbons of the ethyl group and the six carbons of the trifluorobenzene ring. The chemical shifts of the aromatic carbons would be significantly influenced by the fluorine and bromoethyl substituents, and the carbon-fluorine coupling constants would be invaluable for assigning the specific carbon signals.

Mass Spectrometry

Mass spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight of 239.03 g/mol . bldpharm.com The isotopic pattern of the molecular ion peak, with the characteristic M and M+2 peaks in an approximate 1:1 ratio, would confirm the presence of a single bromine atom. Analysis of the fragmentation pattern could provide insights into the stability of the molecule and the preferred cleavage pathways.

X-ray Diffraction Analysis for Solid-State Structure and Conformation

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the solid state. Currently, there are no published X-ray crystal structures for this compound or closely related bromoethyl-substituted trifluorobenzene derivatives.

Should a crystalline sample of this compound be obtained, X-ray diffraction analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred orientation of the bromoethyl group relative to the trifluorobenzene ring.

Intermolecular interactions: The nature and geometry of any non-covalent interactions, such as halogen bonding or π-stacking, that govern the crystal packing.

Such data would be invaluable for understanding the molecule's physical properties and its potential interactions in a biological or materials science context.

Computational and Theoretical Investigations of 5 1 Bromoethyl 1,2,3 Trifluorobenzene

Quantum Chemical Calculations for Electronic Structure and Energetics

Ab Initio and Density Functional Theory (DFT) Methods

No specific ab initio or DFT studies on 5-(1-Bromoethyl)-1,2,3-trifluorobenzene have been identified in the reviewed literature.

Potential Energy Surface (PES) Mapping for Reaction Pathways

There are no available studies that map the potential energy surface for reaction pathways of this compound.

Analysis of Intramolecular Dynamics and Conformational Preferences

Pseudorotation Surfaces and Energy Barriers

No information is available regarding the pseudorotation surfaces or energy barriers for this compound.

Vibrational Analysis and Spectroscopic Correlations

A vibrational analysis and spectroscopic correlation for this compound has not been reported in the scientific literature.

Computational Studies on Halogen Bonding and Other Non-Covalent Interactions

There are no computational studies specifically investigating halogen bonding or other non-covalent interactions in this compound.

σ-Hole Interactions and Anisotropic Charge Distribution

The concept of σ-holes is crucial for understanding the non-covalent interactions of halogenated compounds like this compound. A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded halogen atom, along the extension of the covalent bond. rsc.org This phenomenon arises from the anisotropic distribution of electron density around the halogen atom. nih.gov

In the case of the bromine atom in this compound, the electron-withdrawing nature of the carbon atom to which it is attached, further influenced by the electronegative trifluorobenzene ring, leads to a depletion of electron density along the C-Br bond axis. This creates a region of positive electrostatic potential, or a σ-hole, on the bromine atom. researchgate.net The magnitude of this positive potential is influenced by the electronegativity of the surrounding atoms. researchgate.net The presence of three highly electronegative fluorine atoms on the benzene (B151609) ring is expected to enhance the positive character of the σ-hole on the bromine atom.

This anisotropic charge distribution is a key feature of many halogenated molecules and governs their ability to participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic species. nih.govnih.gov Computational studies on similar brominated and fluorinated aromatic compounds have consistently shown the presence of a significant positive σ-hole on the bromine atom, making it a potential site for interaction with nucleophiles or electron-rich regions of other molecules. rsc.org

Table 1: Predicted Electrostatic Potential Features of this compound

| Feature | Predicted Characteristic | Rationale |

| Bromine Atom | Positive σ-hole along the C-Br bond axis | Anisotropic charge distribution due to the electron-withdrawing trifluorobenzene ring. nih.govresearchgate.net |

| Fluorine Atoms | Negative electrostatic potential around the equatorial regions | High electronegativity of fluorine. |

| Aromatic Ring | Electron-deficient π-system | Inductive effect of the three fluorine atoms and the bromoethyl group. |

Intermolecular Interactions in Crystal Structures (if applicable to related motifs)

Given the presence of a bromine atom with a positive σ-hole, halogen bonding (C-Br···X, where X is a nucleophile) is a highly probable interaction in the solid state. mdpi.combohrium.com The bromine atom could interact with electron-rich sites of neighboring molecules, such as the fluorine atoms or the π-system of the benzene ring.

Furthermore, the trifluorobenzene ring, being electron-deficient, can participate in π-π stacking interactions with other aromatic rings. researchgate.net The presence of C-H bonds in the ethyl group and on the aromatic ring also allows for the formation of weak C-H···F and C-H···Br hydrogen bonds, which are known to play a significant role in the stabilization of crystal structures of organofluorine and organobromine compounds. ed.ac.uk

Table 2: Plausible Intermolecular Interactions in the Crystal Structure of this compound Based on Related Motifs

| Interaction Type | Donor | Acceptor | Significance |

| Halogen Bonding | C-Br (σ-hole) | F, Br, π-system | Directional interaction influencing crystal packing. mdpi.combohrium.com |

| Hydrogen Bonding | C-H | F, Br | Contributes to the overall lattice energy. ed.ac.uk |

| π-π Stacking | Trifluorobenzene ring | Trifluorobenzene ring | Common in aromatic compounds, influenced by fluorine substitution. researchgate.net |

| van der Waals Forces | All atoms | All atoms | Ubiquitous weak interactions contributing to cohesion. mdpi.combohrium.com |

Retrosynthetic Analysis and Computational Design of Synthetic Routes

Retrosynthetic analysis is a method used to plan the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. amazonaws.comicj-e.org For this compound, a logical retrosynthetic approach would involve disconnections of the key functional groups.

A primary disconnection would be the C-Br bond in the ethyl group, suggesting a precursor alcohol, 1-(3,4,5-trifluorophenyl)ethanol. This alcohol could be brominated using standard reagents like phosphorus tribromide or hydrobromic acid.

Another key disconnection is the C-C bond between the ethyl group and the trifluorobenzene ring. This suggests a Friedel-Crafts type reaction between 1,2,3-trifluorobenzene (B74907) and an acetylating agent (e.g., acetyl chloride) to form an acetophenone (B1666503) intermediate, followed by reduction to the alcohol and subsequent bromination. However, Friedel-Crafts reactions can be challenging with deactivated rings like trifluorobenzene.

Computational chemistry can aid in the design of synthetic routes by evaluating the feasibility of proposed reaction steps. rsc.org For instance, density functional theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions. nih.gov This can help in choosing the most efficient and selective synthetic strategy. For example, computational models could predict the most likely site of acylation on the 1,2,3-trifluorobenzene ring.

Table 3: A Potential Retrosynthetic Pathway for this compound

| Retrosynthetic Step | Precursor Molecule | Proposed Reaction |

| C-Br Disconnection | 1-(3,4,5-Trifluorophenyl)ethanol | Bromination |

| C-C Disconnection | 3,4,5-Trifluoroacetophenone | Reduction of ketone |

| C-C (Acyl) Disconnection | 1,2,3-Trifluorobenzene | Friedel-Crafts Acylation |

Advanced Applications and Research Frontiers in Chemical Science

Role as Building Blocks in Advanced Organic Synthesis

The structure of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene, featuring a reactive bromoethyl group and a trifluorinated phenyl ring, suggests its utility as a versatile building block in organic synthesis. The bromine atom serves as a good leaving group for nucleophilic substitution and cross-coupling reactions, while the trifluorobenzene moiety can impart unique electronic properties and stability to the target molecules.

Synthesis of Complex Fluorinated Molecules

Although specific examples of this compound being used to synthesize complex fluorinated molecules are not readily found in the surveyed literature, its structure is amenable to several synthetic transformations. The bromoethyl group can be envisioned to participate in reactions such as:

Nucleophilic Substitution: Reaction with various nucleophiles (e.g., amines, alcohols, thiols) would lead to the introduction of the 1-(1,2,3-trifluorophenyl)ethyl moiety into a wide range of organic molecules.

Grignard Reagent Formation: Conversion to the corresponding Grignard reagent would allow for carbon-carbon bond formation with electrophiles like aldehydes, ketones, and esters.

Coupling Reactions: Participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira coupling, after conversion to a suitable organometallic species, could create more complex aromatic structures.

The trifluorinated phenyl ring would be expected to influence the reactivity of the bromoethyl group and confer properties such as increased lipophilicity and metabolic stability to the resulting molecules.

Precursors for Novel Fluorine-Containing Building Blocks

Theoretically, this compound can serve as a precursor to other novel fluorine-containing building blocks. For instance, elimination of hydrogen bromide could yield 5-vinyl-1,2,3-trifluorobenzene, a valuable monomer for polymerization or a substrate for further functionalization. Additionally, transformation of the bromoethyl group into other functional groups (e.g., azide, nitrile, or phosphonium (B103445) salt) would generate a library of specialized reagents for various synthetic purposes. However, specific research detailing these transformations for this particular compound is not currently available.

Contributions to Materials Science Research

The presence of the trifluorobenzene unit suggests potential applications in materials science, as fluorinated materials often exhibit desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Integration into Polymeric Systems

While some commercial suppliers list this compound as a "Polymer Science Material Building Block," specific research on its integration into polymeric systems is not detailed in the available literature. Hypothetically, it could be used to synthesize fluorinated polymers through several routes:

Monomer Synthesis: As mentioned, conversion to 5-vinyl-1,2,3-trifluorobenzene would provide a monomer for the synthesis of fluorinated polystyrene derivatives.

Polymer Modification: The bromoethyl group could be used to functionalize existing polymers through grafting reactions, thereby introducing the trifluorophenyl moiety and its associated properties to the polymer backbone.

Such fluorinated polymers could potentially find applications in areas requiring low surface energy, high thermal stability, or specific dielectric properties.

Applications in Liquid Crystal Research

Fluorinated compounds are extensively used in the field of liquid crystals due to their ability to modify properties such as dielectric anisotropy, viscosity, and mesophase behavior. While there is no specific research detailing the use of this compound in liquid crystal synthesis, its rigid trifluorophenyl core is a structural motif found in some liquid crystalline molecules. The bromoethyl group could serve as a reactive handle to attach this core to other mesogenic units or to introduce chiral centers, which are crucial for the development of ferroelectric liquid crystals.

Development of Components for Organic Electronic Devices

Utility in Agrochemical Research and Development

The structure of this compound suggests its potential as a precursor for a variety of crop-protection chemicals. The bromoethyl group is a versatile functional handle that can readily undergo nucleophilic substitution reactions. datapdf.comucalgary.ca This allows for the introduction of various pharmacophores and toxophores, which are essential for biological activity.

For instance, the trifluorophenyl ethyl moiety could be incorporated into the backbone of insecticides. A notable class of insecticides, synthetic pyrethroids, often feature a central ester linkage. who.intnih.gov While classic pyrethroids are esters of chrysanthemic acid, modern derivatives have diverse structures. nih.gov It is conceivable that this compound could be used to synthesize novel pyrethroid analogs. The bromoethyl group could be converted to an alcohol, which could then be esterified with a suitable carboxylic acid to form the final insecticidal compound. The trifluorinated ring would likely impart increased metabolic stability and lipophilicity, potentially enhancing the insecticidal potency and longevity.

Similarly, in the realm of herbicides, substituted phenylethylamines have been utilized as key structural motifs. mdpi.comnih.gov The bromoethyl group of this compound can be readily converted to an amino group via reactions with ammonia (B1221849) or other nitrogen-based nucleophiles. The resulting 1-(1-aminoethyl)-2,3,5-trifluorobenzene could then serve as a precursor for herbicides that target specific enzymes in weeds. The presence of the trifluoro-substituents on the phenyl ring can significantly influence the electronic properties and binding affinity of the molecule to its biological target. nih.govccspublishing.org.cn

The following table outlines potential crop-protection chemicals that could be synthesized from this compound:

| Potential Agrochemical Class | Synthetic Transformation | Key Intermediate | Potential Target |

| Insecticides (Pyrethroid Analogs) | Hydrolysis followed by esterification | 1-(5-Ethyl-2,3,4-trifluorophenyl)ethanol | Voltage-gated sodium channels in insects |

| Herbicides (Phenylethylamine Derivatives) | Amination | 1-(5-Ethyl-2,3,4-trifluorophenyl)ethanamine | Various enzymes in weed metabolic pathways |

| Fungicides | Substitution with a sulfur-containing nucleophile | Thioether or thiol derivatives | Fungal cell membrane or metabolic enzymes |

The reactivity of this compound is primarily dictated by the benzylic bromide. Benzylic halides are known to be highly reactive towards nucleophilic substitution, proceeding through either an S(_N)1 or S(_N)2 mechanism depending on the substrate and reaction conditions. ucalgary.caquora.comlibretexts.org The presence of three electron-withdrawing fluorine atoms on the aromatic ring is expected to influence the reaction pathway. These fluorine atoms will destabilize a potential benzylic carbocation intermediate, making an S(_N)1 pathway less favorable. researchgate.net Consequently, S(_N)2 reactions are likely to be the predominant pathway for the transformation of this compound.

In the context of agrochemical synthesis, this predictable reactivity is highly advantageous. It allows for the controlled and regioselective introduction of desired functional groups. For example, reaction with various amines, alcohols, and thiols would lead to the corresponding substituted phenylethyl derivatives, which are common scaffolds in agrochemical discovery. mdpi.com The understanding of these reaction mechanisms is crucial for optimizing reaction conditions to achieve high yields and purity of the target agrochemical compounds.

Emerging Research Applications and Potential

Beyond its potential role in the synthesis of new agrochemicals, the unique structural features of this compound make it an interesting candidate for more fundamental research in chemical science.

Fluorinated organic compounds are increasingly being used as probes in mechanistic studies due to the sensitivity of the ¹⁹F NMR signal to the local chemical environment. The trifluorobenzene moiety in this compound could serve as a sensitive reporter group to study the kinetics and mechanisms of nucleophilic substitution reactions at the benzylic position. researchgate.net

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. enamine.netmdpi.com Chiral phenylethylamine derivatives are a well-established class of ligands for a variety of asymmetric transformations. mdpi.comnih.govacs.org

This compound can be envisioned as a starting material for the synthesis of novel chiral ligands. Through stereoselective substitution of the bromine atom or by resolution of the corresponding amine, enantiomerically pure trifluorinated phenylethylamine derivatives could be accessed. These chiral amines could then be further functionalized to create bidentate or tridentate ligands for transition metal catalysts. researchgate.net

The trifluorophenyl group in such ligands would not only influence the steric environment around the metal center but also its electronic properties. The strong electron-withdrawing nature of the fluorine atoms could modulate the reactivity and selectivity of the catalyst in asymmetric reactions such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The development of such novel fluorinated ligands is an active area of research with the potential to unlock new catalytic transformations.

Future Research Directions and Perspectives

Development of Greener and More Sustainable Synthetic Routes

The synthesis of halogenated aromatic compounds traditionally relies on methods that can be hazardous and environmentally taxing. Future research will undoubtedly focus on developing more sustainable pathways to 5-(1-Bromoethyl)-1,2,3-trifluorobenzene and its precursors.

Key areas of development include:

Flow Chemistry Protocols: Continuous flow reactors offer enhanced safety and control over highly exothermic or hazardous reactions, such as bromination. A future approach could involve the in situ generation of the brominating agent (e.g., from HBr or KBr and an oxidant like NaOCl) which is immediately consumed in the reaction with a suitable precursor like 1-(1,2,3-trifluorophenyl)ethanol. nih.gov This minimizes the handling and storage of toxic molecular bromine. nih.gov

Aerobic Oxidative Bromination: Research into aerobic bromination, which uses air as the terminal oxidant and a bromide salt as the bromine source, is a burgeoning field. acs.orgnih.gov Adapting these methods, possibly with recyclable ionic liquid catalysts, could provide a highly atom-economical and environmentally benign route. nih.gov

Recyclable Brominating Systems: The use of systems like aqueous CaBr₂–Br₂ has shown promise for the instant bromination of aromatic compounds in water, without the need for metal catalysts or organic solvents. rsc.org Exploring such recyclable aqueous systems could significantly reduce the environmental footprint of the synthesis. rsc.org

These approaches aim to improve safety, reduce waste, and align the synthesis of such valuable building blocks with the principles of green chemistry.

Exploration of Novel Catalytic Transformations

The dual reactivity of this compound makes it an excellent candidate for novel catalytic transformations. The benzylic bromide offers a handle for substitution and cross-coupling, while the trifluorinated ring is primed for C–H functionalization.

Future explorations could include:

Cross-Coupling Reactions: The labile carbon-bromine bond is ideal for a range of palladium-, copper-, or nickel-catalyzed cross-coupling reactions. This would allow for the facile introduction of aryl, alkyl, alkynyl, and various heteroatom nucleophiles, creating a diverse library of derivatives from a single precursor. nih.govnih.gov

C–H Bond Activation: The fluorine substituents on the aromatic ring are known to activate the ortho C–H bonds towards metallation and subsequent functionalization. ox.ac.ukacs.org This regioselective activation provides a powerful tool for elaborating the aromatic core without the need for pre-installed directing groups, offering a direct route to poly-functionalized trifluorobenzene derivatives. acs.orgnih.gov

Electrochemical Coupling: Cathodic single-electron transfer (SET) pathways could be explored to activate the C-Br bond for cross-coupling reactions without the need for transition metal catalysts, offering a greener alternative to traditional methods. mdpi.com

| Reaction Type | Reactive Site | Potential Coupling Partner | Expected Product Class | Catalyst System |

|---|---|---|---|---|

| Suzuki Coupling | C(sp³)-Br | Aryl/Vinyl Boronic Acids | Diaryl/Styrenyl Ethanes | Palladium(0) complexes |

| Sonogashira Coupling | C(sp³)-Br | Terminal Alkynes | Propargyl Arenes | Palladium/Copper |

| Buchwald-Hartwig Amination | C(sp³)-Br | Amines, Amides | Benzylic Amines/Amides | Palladium complexes |

| Direct C-H Arylation | Aromatic C-H | Aryl Halides | Functionalized Biaryls | Palladium(II) complexes |

Advanced Mechanistic Studies Using Spectroscopic and Computational Techniques

A deep understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The unique spectroscopic handles (¹⁹F) and computational tractability of this compound make it an excellent subject for advanced mechanistic studies.

¹⁹F NMR Spectroscopy: The three fluorine atoms provide a highly sensitive probe for monitoring reactions and characterizing intermediates. The large chemical shift dispersion of ¹⁹F NMR can resolve complex mixtures and provide detailed structural information. nih.gov Advanced techniques like ¹H-¹⁹F HOESY could be used to probe through-space interactions and determine conformational preferences of derivatives.

Computational Modeling: Density Functional Theory (DFT) and other ab initio methods can be employed to map out reaction energy profiles for the catalytic transformations described above. rsc.orgmdpi.com Such studies can predict the most likely reaction pathways, rationalize observed regioselectivity in C-H activation, and guide the design of more efficient catalysts. nih.gov Computational chemistry can also predict spectroscopic signatures (NMR shifts, vibrational frequencies) to help identify transient or unstable intermediates observed experimentally.

Design and Synthesis of Derivatives for Targeted Research Applications

The true value of a building block lies in the properties of the molecules derived from it. The 1-bromoethyl group contains a chiral center, meaning that this compound can serve as a precursor to a vast array of enantiomerically pure compounds.

Future research in this area should focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to access enantiopure derivatives. This could involve kinetic resolution of the racemic bromo-compound or stereospecific substitution reactions using chiral catalysts.

Chiral Ligand Development: The synthesis of novel phosphine (B1218219) or amine derivatives could yield new planar-chiral or centrally-chiral ligands for asymmetric catalysis. scienceopen.comacs.org The trifluorinated arene core could impart unique electronic and steric properties to such ligands.

Medicinal Chemistry Scaffolds: The trifluorophenyl motif is a well-established pharmacophore that can enhance metabolic stability and binding affinity. Derivatives of this compound could serve as key intermediates in the synthesis of new drug candidates.

| Derivative Structure (Generic) | Synthetic Route | Targeted Application Area | Rationale |

|---|---|---|---|

| Ar-CH(CH₃)-NR₂ | Buchwald-Hartwig amination | Pharmaceuticals | Fluorinated chiral amines are valuable precursors for bioactive molecules. |

| Ar-CH(CH₃)-Ar' | Suzuki coupling | Organic Electronics | Building block for conjugated materials with tuned electronic properties. |

| Ar-CH(CH₃)-PPh₂ | Reaction with KPPh₂ | Asymmetric Catalysis | Potential chiral phosphine ligand for transition metal catalysis. |

| Poly-[Ar-C(CH₃)]n- | Catalytic Polymerization | Materials Science | Creation of novel fluorinated polymers with high thermal stability. |

| *Ar represents the 1,2,3-trifluorophenyl core. |

Interdisciplinary Research Synergies with Materials Science and Theoretical Chemistry

The unique electronic properties conferred by multiple fluorine substituents make this compound and its derivatives highly attractive for interdisciplinary research, particularly at the interface of synthetic chemistry, materials science, and theoretical chemistry.

Materials Science: Fluorinated aromatic compounds are widely used in the development of advanced materials. nih.gov Derivatives of this compound could be investigated as:

Liquid Crystals: The polarity and rigidity of the trifluorobenzene core are desirable features for designing new liquid crystalline materials with specific dielectric anisotropies. bohrium.comresearchgate.netbiointerfaceresearch.com

Organic Electronics: The electron-withdrawing nature of the fluorine atoms can lower HOMO and LUMO energy levels, making derivatives suitable as n-type semiconductors or electron-transport materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). alfa-chemistry.comrsc.org

Theoretical Chemistry: The synergy with theoretical chemistry is pivotal. Computational models can predict the electronic, optical, and thermodynamic properties of hypothetical derivatives before their synthesis. vanderbilt.edu This predictive power allows for a rational, in-silico design of new materials, enabling researchers to target molecules with specific properties (e.g., a desired band gap or dielectric constant) and focus synthetic efforts on the most promising candidates. ethz.ch

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-(1-Bromoethyl)-1,2,3-trifluorobenzene via cross-coupling methodologies?

- Methodological Answer : Cross-coupling reactions for brominated trifluorobenzenes require systematic optimization. Key variables include:

- Temperature : Screen between 60–100°C; higher temperatures (e.g., 80°C) often improve reaction rates but may degrade sensitive intermediates .

- Solvent : Polar aprotic solvents like DMF or THF enhance solubility of halogenated aromatics, while ethereal solvents minimize side reactions .

- Catalyst : Pd-based catalysts (e.g., Pd(PPh₃)₄) at 2–5 mol% loading are effective for aryl-bromine activation. Co-screening ligands (e.g., XPhos) improves selectivity .

- Additives : K₂CO₃ or Cs₂CO₃ as bases facilitate deprotonation, while iodide salts (e.g., KI) accelerate oxidative addition .

Q. How can the structure of this compound be reliably characterized?

- Methodological Answer :

- NMR : ¹⁹F NMR resolves fluorine substitution patterns (δ -110 to -150 ppm for meta/para fluorines). ¹H NMR distinguishes the bromoethyl group (δ 1.8–2.2 ppm for CH₂Br, δ 4.5–5.0 ppm for adjacent CH₂) .